molecular formula C17H18N4O B15176634 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine

3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine

Cat. No.: B15176634
M. Wt: 294.35 g/mol
InChI Key: GAXGVDRMENNLPZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

3-cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine

InChI

InChI=1S/C17H18N4O/c1-22-15-7-2-4-12(19-15)10-21-14-6-3-5-13(18)16(14)17(20-21)11-8-9-11/h2-7,11H,8-10,18H2,1H3

InChI Key

GAXGVDRMENNLPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CN2C3=CC=CC(=C3C(=N2)C4CC4)N

Origin of Product

United States

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